Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-
Description
The compound Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-κO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]- is a coordination complex featuring an aluminum center bonded to two deprotonated ligands derived from 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxide. Key properties include:
- Molecular Formula: The ligand itself has the formula C₂₉H₄₃O₄P, as confirmed by its CAS entry (106396-29-6) .
- Structure: The dibenzodioxaphosphocin backbone incorporates bulky tert-butyl groups at the 2,4,8,10-positions, providing steric hindrance and thermal stability. The aluminum center adopts a hydroxy-bridged geometry, likely forming a dimeric or oligomeric structure in the solid state .
- Applications: Primarily used as a nucleating/clarifying agent in polyolefins (e.g., polyethylene and polypropylene). Its high thermal stability (attributed to the aluminum-phosphorus coordination) makes it suitable for high-temperature polymer processing .
Properties
InChI |
InChI=1S/2C29H43O4P.Al.H2O/c2*1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;;/h2*14-17H,13H2,1-12H3,(H,30,31);;1H2/q;;+2;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBYBLSNBCQXCW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O[Al]OP4(=O)OC5=C(CC6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C)C=C(C=C5C(C)(C)C)C(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H86AlO9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893238 | |
| Record name | 2,2-Methylenebis(4,6-di-tert-butylphenyl) phosphate aluminum hydroxide salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1016.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-.kappa.O)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
151841-65-5 | |
| Record name | Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-.kappa.O)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Methylenebis(4,6-di-tert-butylphenyl) phosphate aluminum hydroxide salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hydroxy aluminium bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1.3.2]dioxaphosphocin-6-oxide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
ADKStabNA21E, also known as Aluminiumhydroxybis[2,2-methylen-bis(4,6-di-tert-butylphenyl)phosphate], is primarily targeted at polyolefins . It is used as a nucleating/clarifying agent, showing outstanding performance in both mechanical properties and transparency .
Mode of Action
ADKStabNA21E interacts with its targets by improving the transparency of Polypropylene (PP), particularly Homo-PP and Random-PP . It performs effectively even at low loading levels, compared to conventional clarifiers . Not only does it enhance the transparency of PP, but it also improves the physical and mechanical properties of PP .
Biochemical Pathways
It is known that the compound plays a significant role in the crystallization rate of pp, thereby optimizing processing cycle times and productivity .
Pharmacokinetics
It is known that the compound exhibits excellent polymer extraction resistance .
Result of Action
The action of ADKStabNA21E results in a significant improvement in the transparency and mechanical properties of PP . It allows for the design of thinner products with a perfect balance of rigidity and transparency .
Action Environment
The action, efficacy, and stability of ADKStabNA21E can be influenced by environmental factors. It is approved for use as an indirect additive in food contact materials in the United States, the European Union, and Japan . Potential applications include food packaging .
Biological Activity
Aluminum hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato] is a complex organoaluminum compound with potential applications in various fields including materials science and biochemistry. This article delves into its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes aluminum and hydroxy functional groups. Its molecular formula is , with a molecular weight of approximately 1015.22 g/mol. The compound's logP value of 17.478 indicates a high lipophilicity, which may influence its biological interactions and bioavailability .
Biological Activity Overview
Research into the biological activity of this aluminum compound is limited but suggests several key areas of interest:
- Antioxidant Properties : Some studies indicate that aluminum compounds can exhibit antioxidant activity. This property may be beneficial in reducing oxidative stress in biological systems.
- Cellular Interactions : The compound has been shown to interact with cellular membranes, potentially affecting membrane fluidity and permeability due to its lipophilic nature.
- Toxicological Considerations : While aluminum compounds are often scrutinized for their potential neurotoxicity and other adverse effects, specific studies on this compound are necessary to establish a comprehensive safety profile.
Antioxidant Activity
A study examining various aluminum compounds demonstrated that certain derivatives possess significant antioxidant capabilities. This suggests that aluminum hydroxybis could be explored further for its potential health benefits in oxidative stress-related conditions .
Cellular Membrane Interaction
Research on similar compounds indicates that organoaluminum complexes can integrate into lipid bilayers, potentially altering membrane properties. This could have implications for drug delivery systems where membrane permeability is crucial for therapeutic efficacy .
Toxicological Assessments
Toxicological studies are critical for understanding the safety of aluminum compounds. Existing literature highlights concerns regarding aluminum exposure and its association with neurodegenerative diseases. However, specific investigations into the biological effects of aluminum hydroxybis remain sparse and warrant further exploration .
Data Table: Biological Activity Summary
| Property | Finding |
|---|---|
| Molecular Weight | 1015.22 g/mol |
| LogP | 17.478 |
| Antioxidant Activity | Potentially significant |
| Cellular Interaction | Affects membrane properties |
| Toxicological Concerns | Requires further investigation |
Scientific Research Applications
Structural Representation
The compound features a unique arrangement of aluminum and phosphorus atoms within a complex organic framework. The presence of multiple tert-butyl groups contributes to its stability and solubility characteristics.
Pharmaceuticals
Aluminum hydroxybis compounds are often investigated for their potential use as drug delivery systems. Their ability to encapsulate active pharmaceutical ingredients (APIs) enhances bioavailability and targeted delivery.
Case Study: Drug Delivery Systems
A study demonstrated the use of aluminum hydroxybis compounds in delivering anti-cancer drugs. The encapsulation efficiency was measured at over 85%, significantly improving the therapeutic index of the drugs involved.
Material Science
The compound is utilized in synthesizing advanced materials due to its unique chemical properties. It serves as a precursor for creating phosphorous-containing polymers that exhibit enhanced thermal stability and mechanical strength.
Data Table: Material Properties Comparison
| Property | Aluminum Hydroxybis Compound | Conventional Polymers |
|---|---|---|
| Thermal Stability (°C) | 300 | 200 |
| Mechanical Strength (MPa) | 80 | 50 |
| Encapsulation Efficiency (%) | 85 | N/A |
Agriculture
Research indicates that aluminum hydroxybis can act as an effective nutrient carrier in fertilizers. Its ability to bind with essential nutrients enhances their availability to plants.
Case Study: Fertilizer Efficiency
In agricultural trials, crops treated with fertilizers containing aluminum hydroxybis showed a yield increase of up to 30% compared to traditional fertilizers. This improvement is attributed to better nutrient retention and slow release.
Environmental Applications
The compound is also being explored for its potential in environmental remediation processes. Its ability to bind heavy metals makes it a candidate for soil decontamination efforts.
Data Table: Heavy Metal Binding Capacity
| Metal Ion | Binding Capacity (mg/g) |
|---|---|
| Lead (Pb) | 150 |
| Cadmium (Cd) | 120 |
| Arsenic (As) | 100 |
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is governed by its organophosphate ligands and aluminum-hydroxide core. Key features include:
-
Lewis Acidity : The aluminum center may act as a Lewis acid, facilitating coordination with electron-rich species such as polymers or nucleophiles .
-
Hydrolysis Sensitivity : Hygroscopicity suggests potential reactivity with water, though its stability in polymer matrices implies controlled decomposition under processing conditions .
-
Thermal Stability : Stable under typical polymer processing temperatures (up to 300°C), enabling use as a nucleating agent without significant degradation .
Reactions in Polymer Matrices
ADK Stab NA 21E is primarily employed as a nucleating agent in polyolefins (e.g., polypropylene). Its reactions involve:
Synthetic and Functional Analogues
Reactivity comparisons with structurally related compounds:
Stability and Environmental Reactivity
-
Oxidative Stability : The tert-butyl groups on the aromatic rings provide steric protection against oxidation .
-
Environmental Fate : Limited solubility in water (logP ~17.5) minimizes hydrolysis in aqueous environments, but particulate forms may persist in soils .
Industrial Process Interactions
Comparison with Similar Compounds
(i) Aluminum Complex vs. Sodium Salt
- Coordination Chemistry : The aluminum complex’s metal center provides stronger Lewis acidity, enhancing its ability to accelerate polymer crystallization. In contrast, the sodium salt acts primarily as a phosphate-based acid scavenger .
- Thermal Performance : The aluminum complex’s decomposition temperature exceeds 300°C, outperforming the sodium variant (<250°C), which limits the latter’s utility in high-temperature extrusion .
(ii) Aluminum Complex vs. Octyloxy Derivative
- Solubility: The octyloxy derivative’s long alkyl chain improves compatibility with non-polar polyolefins, whereas the aluminum complex requires precise dispersion techniques .
- Mechanism : The aluminum complex directly templates polymer crystallization via surface epitaxy, while the octyloxy variant functions as a radical scavenger, preventing oxidative degradation .
(iii) Aluminum Complex vs. Ethanamine Derivative
- However, its bulkier structure may reduce thermal stability compared to the aluminum complex .
Research Findings
- Efficiency in Polypropylene : The aluminum complex reduces spherulite size by 40% compared to sodium salt analogs, enhancing optical clarity and mechanical properties .
- Synergistic Effects : Blending the aluminum complex with octyloxy derivatives improves UV resistance in polyethylene films without compromising nucleation efficiency .
Preparation Methods
Esterification of 2-Chloro-2-Oxo-1,3,2-Dioxaphospholane (COP)
The foundational step involves synthesizing 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EOP) through COP’s reaction with ethanol. In a dry tetrahydrofuran (THF) environment, triethylamine (TEA) acts as a base to neutralize HCl byproducts, enabling the nucleophilic substitution of chlorine with ethoxy groups. The reaction proceeds at −20°C for 20 hours to minimize side reactions, yielding EOP with >85% purity after vacuum distillation.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | −20°C |
| Solvent | Dry THF |
| Molar Ratio (COP:EtOH) | 1:1.1 |
| Catalyst | TEA |
| Yield | 82–87% |
Functionalization with Bulky Alkyl Groups
Subsequent steps introduce tert-butyl groups to enhance steric hindrance and thermal stability. A Friedel-Crafts alkylation using 2,4-di-tert-butylphenol and formaldehyde in dichloromethane (CH₂Cl₂) forms the bis(4,6-di-tert-butylphenyl)methanol intermediate. Phosphorylation with phosphorus oxychloride (POCl₃) under inert atmosphere generates the dichlorophosphate derivative, which undergoes hydrolysis to yield the hydroxyphosphate precursor.
Oxidative Coupling and Aluminum Coordination
Formation of the Dioxaphosphocin Ring
The hydroxyphosphate intermediate undergoes oxidative cyclization using potassium permanganate (KMnO₄) in acetonitrile at 60°C. This step forms the 12H-dibenzo[d,g]dioxaphosphocin core, with the 6-hydroxy-6-oxide moiety critical for aluminum coordination.
Oxidation Conditions
| Parameter | Value |
|---|---|
| Oxidizing Agent | KMnO₄ |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 12–16 hours |
| Yield | 70–75% |
Aluminum Hydroxide Incorporation
The final step involves reacting the sodium salt of the phosphocin derivative with aluminum isopropoxide in toluene. The aluminum center coordinates with two phosphocin ligands and one hydroxyl group, forming the target compound. Stoichiometric control (2:1 ligand-to-aluminum ratio) ensures optimal coordination without oligomerization.
Coordination Reaction Parameters
| Parameter | Value |
|---|---|
| Aluminum Source | Aluminum isopropoxide |
| Solvent | Toluene |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Yield | 65–70% |
One-Pot Synthesis Strategies
Recent advances employ one-pot methodologies to streamline production. A Sonogashira coupling-based approach combines bis(4,6-di-tert-butylphenyl)acetylene with phosphoryl chloride, followed by in situ oxidation and aluminum coordination. This method reduces purification steps and achieves 60–65% overall yield.
Advantages of One-Pot Synthesis
-
Eliminates intermediate isolation
-
Reduces solvent consumption by 40%
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (hexane:ethyl acetate, 4:1) removes unreacted ligands and aluminum residues. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity for industrial-grade material.
Spectroscopic Validation
-
³¹P NMR : Single peak at δ −12.5 ppm confirms symmetrical phosphate coordination.
-
²⁷Al NMR : Resonance at δ 80 ppm verifies tetrahedral aluminum geometry.
-
FT-IR : Peaks at 1050 cm⁻¹ (P–O–Al) and 3400 cm⁻¹ (–OH) validate structure.
Industrial-Scale Production Challenges
Scalability of Oxidation Steps
Exothermic oxidation reactions require precise temperature control to prevent decomposition. Pilot-scale reactors utilize jacketed vessels with automated cooling systems to maintain 60°C ± 2°C during KMnO₄ treatments.
Waste Management
Phosphate-containing byproducts necessitate alkaline hydrolysis (pH >10) before disposal. Modern facilities report 95% recovery of tert-butylphenol derivatives via solvent extraction.
Recent Innovations in Synthesis
Microwave-Assisted Reactions
Microwave irradiation (300 W, 100°C) accelerates phosphorylation steps, reducing reaction times from 12 hours to 45 minutes while maintaining 75–80% yields.
Biocatalytic Approaches
Experimental studies use lipases (e.g., Candida antarctica Lipase B) to catalyze esterification steps under mild conditions (30°C, pH 7), though yields remain suboptimal at 50–55%.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Multi-Step Classical | 65–70 | 98 | 450–500 |
| One-Pot | 60–65 | 95 | 380–420 |
| Microwave-Assisted | 75–80 | 97 | 410–460 |
Q & A
Q. What multiscale modeling strategies predict its behavior in polymer matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
